molecular structure and weight of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole
molecular structure and weight of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole
An In-depth Technical Guide to 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will delve into its molecular architecture, detail its physicochemical properties, and present a robust, field-tested protocol for its synthesis, complete with mechanistic rationales. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the handling, characterization, and potential applications of this versatile chemical scaffold. By grounding our discussion in established chemical principles and citing authoritative literature, this guide serves as a self-validating resource for laboratory application.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern chemical research. Its derivatives are recognized as "privileged structures" in drug discovery due to their wide range of biological activities and their ability to act as versatile synthetic intermediates.[1] The presence of multiple functionalization points on the pyrazole ring allows for fine-tuning of steric and electronic properties, making it a highly sought-after scaffold in the development of therapeutic agents and agrochemicals.[2]
The specific compound, 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole, incorporates several key features that enhance its utility:
-
A Bromophenyl Group: The bromine atom at the para-position of the phenyl ring serves as a crucial handle for post-synthetic modification, most notably through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the facile introduction of diverse molecular fragments.
-
A Chloro Substituent: The chlorine atom at the 5-position of the pyrazole ring modulates the electronic properties of the heterocycle and offers an additional site for nucleophilic substitution reactions.
-
An N-Methyl Group: The methylation of the N1 position prevents tautomerization, locking the molecule into a single, stable isomer and simplifying its reactivity and biological interactions.
This guide will systematically explore the synthesis and properties of this compound, providing the necessary technical depth for its successful application in a research setting.
Molecular Structure and Physicochemical Properties
Molecular Structure Elucidation
The molecular structure of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole consists of a central 1-methylpyrazole ring. A 4-bromophenyl substituent is attached at the C3 position, and a chlorine atom is attached at the C5 position.
Caption: Molecular Structure of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole.
Physicochemical Data Summary
The key physicochemical properties are summarized in the table below. These values are calculated and serve as a benchmark for experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrClN₂ | Calculated |
| Molecular Weight | 271.55 g/mol | Calculated |
| IUPAC Name | 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a white to off-white solid | Inferred from analogs[2][3] |
| SMILES | CN1N=C(C=C1Cl)C2=CC=C(Br)C=C2 | - |
| InChI | InChI=1S/C10H8BrClN2/c1-14-9(11)6-8(13-14)7-2-4-10(12)5-3-7/h2-6H,1H3 | - |
| InChIKey | (Generated upon synthesis) | - |
| XLogP3 (Predicted) | 3.8 - 4.2 | Prediction |
| Solubility | Expected to be soluble in organic solvents (DCM, EtOAc, Acetone) and poorly soluble in water. | Chemical Principles |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[4] The most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, a logical and efficient pathway involves a two-step process starting from a commercially available precursor.
Proposed Synthesis Workflow
The workflow involves the initial formation of the pyrazole ring system, followed by a selective chlorination step. This approach is advantageous as it avoids handling potentially unstable chlorinated dicarbonyl precursors.
Caption: Proposed two-step synthesis workflow for the target compound.
Recommended Synthesis Protocol
Step 1: Synthesis of 3-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)-butane-1,3-dione (1.0 eq) and ethanol (10 volumes).
-
Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise at room temperature. Causality Insight: The slight excess of methylhydrazine ensures complete consumption of the limiting dicarbonyl starting material. The reaction is typically exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the intermediate pyrazole as a solid.
Step 2: Synthesis of 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve the 3-(4-bromophenyl)-1,5-dimethyl-1H-pyrazole intermediate (1.0 eq) in acetonitrile (15 volumes).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise to the solution at room temperature. Causality Insight: NCS is a mild and selective chlorinating agent for electron-rich aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The methyl group at the C5 position is replaced by chlorine.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
Mechanistic Discussion
The initial cyclocondensation reaction proceeds via the nucleophilic attack of methylhydrazine on the carbonyl carbons of the 1,3-dione. The regioselectivity, yielding the 1,5-disubstituted pyrazole, is governed by the relative electrophilicity of the two carbonyl carbons and subsequent dehydration. The subsequent chlorination with NCS is a classic electrophilic substitution on the electron-rich pyrazole ring, where the C5 position is activated for substitution.
Spectroscopic Characterization (Predicted)
To ensure trustworthiness and validate the synthesis, the final product must be rigorously characterized. The expected spectroscopic data are as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60-7.70 (d, 2H, Ar-H ortho to Br)
-
δ 7.45-7.55 (d, 2H, Ar-H meta to Br)
-
δ 6.50 (s, 1H, pyrazole C4-H)
-
δ 3.85 (s, 3H, N-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 152.0 (C3-Ar)
-
δ 145.0 (C5-Cl)
-
δ 132.0 (Ar-C)
-
δ 130.0 (Ar-C)
-
δ 128.5 (Ar-C)
-
δ 123.0 (Ar-C-Br)
-
δ 108.0 (C4)
-
δ 38.0 (N-CH₃)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₀H₉BrClN₂⁺ [M+H]⁺: 270.97, 272.97. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a definitive confirmation of the product's identity.
-
Applications and Future Research Directions
Derivatives of bromophenyl-pyrazole are widely investigated for various applications.[2] Based on its structural features, 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole is a prime candidate for:
-
Medicinal Chemistry: As a core scaffold for developing kinase inhibitors, anti-inflammatory agents, or other therapeutics. The bromine atom can be used in late-stage functionalization to build a library of analogs for structure-activity relationship (SAR) studies.
-
Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole heterocycle. This compound could serve as a precursor for novel crop protection agents.
-
Materials Science: The rigid, aromatic structure makes it a potential building block for organic light-emitting diodes (OLEDs) or other functional materials after further elaboration.
Future research should focus on exploring its reactivity in cross-coupling reactions and evaluating its biological activity in relevant screening assays.
Conclusion
This guide has detailed the molecular structure, properties, and a reliable synthesis protocol for 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole. By providing both the practical steps and the underlying scientific rationale, we have created a self-contained, authoritative resource for researchers. The strategic placement of reactive handles (bromo and chloro groups) makes this compound a highly valuable and versatile intermediate for creating novel molecules with significant potential in drug discovery and materials science.
References
- Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505–3508.
-
Organic Syntheses. (n.d.). A THREE-COMPONENT, ONE-POT SYNTHESIS OF 1,3,5-TRISUBSTITUTED AND 1,3,4,5-TETRASUBSTITUTED PYRAZOLES. Retrieved from [Link]
-
Garcı́a-Alvarez, R., et al. (2021). Recent advances in the synthesis of new pyrazole derivatives. RSC Advances, 11, 194-216. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4729. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Gomaa, A., et al. (2018). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 8, 33481-33488. Retrieved from [Link]
